trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932002-54-4
VCID: VC8251613
InChI: InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1
SMILES: C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19FN2O3
Molecular Weight: 282.31 g/mol

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS No.: 1932002-54-4

Cat. No.: VC8251613

Molecular Formula: C14H19FN2O3

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate - 1932002-54-4

Specification

CAS No. 1932002-54-4
Molecular Formula C14H19FN2O3
Molecular Weight 282.31 g/mol
IUPAC Name benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1
Standard InChI Key YGOVYAMIHUJJDA-JSGCOSHPSA-N
Isomeric SMILES C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, reflects its stereospecific configuration. Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with chair conformation.

  • Substituents:

    • C3 position: Fluorine atom, introducing electronegativity and altering ring electronics.

    • C4 position: Hydroxyl (-OH) and aminomethyl (-CH2NH2) groups, enabling hydrogen bonding and nucleophilic interactions.

    • N1 position: Benzyloxycarbonyl (Cbz) protecting group, enhancing stability during synthesis.

The trans configuration between the C3 fluorine and C4 substituents is critical for spatial alignment in receptor binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉FN₂O₃
Molecular Weight282.31 g/mol
Isomeric SMILESC1CN(CC@@HF)C(=O)OCC2=CC=CC=C2
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors3 (2 -OH, 1 -NH2)

Synthesis and Reaction Pathways

Asymmetric Hydrogenation

The synthesis employs asymmetric hydrogenation to achieve the (3S,4S) configuration. A chiral ruthenium catalyst selectively reduces a prochiral enamine precursor, yielding >95% enantiomeric excess (ee). This step is followed by:

  • Aminomethylation: Introduction of the -CH2NH2 group via reductive amination using formaldehyde and ammonium acetate.

  • Cbz Protection: Benzyl chloroformate reacts with the secondary amine to form the stable carbamate.

Reactivity Profile

  • Hydroxyl Group: Participates in esterification and etherification. In one patent, similar hydroxylated piperidines were acylated with thiazole carbonyl groups to modulate bioactivity .

  • Aminomethyl Group: Forms Schiff bases with ketones, enabling conjugation to fluorescent probes or drug delivery systems.

  • Fluorine Atom: Enhances metabolic stability by resisting cytochrome P450 oxidation.

Biological Activity and Mechanistic Insights

Neurological Targets

Piperidine derivatives are known σ-1 receptor modulators, implicated in neuroprotection and pain management. The aminomethyl group in this compound may enhance blood-brain barrier permeability, as evidenced by analogs showing IC₅₀ values < 100 nM in σ-1 binding assays.

Enzyme Inhibition

Comparative studies with benzyl 4-[(3-fluoroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate (CAS 1047655-89-9) reveal distinct mechanisms :

  • trans-Benzyl 4-(aminomethyl)...: Primarily inhibits monoamine oxidase B (MAO-B) with Ki = 120 nM, likely due to amine-mediated interaction with flavin adenine dinucleotide (FAD) .

  • Benzyl 4-[(3-fluoroanilino)methyl]...: Targets phosphodiesterase 4 (PDE4) via π-π stacking with its phenyl group (Ki = 85 nM) .

Table 2: Comparative Bioactivity Data

CompoundTargetKi (nM)Selectivity Index (vs. Closest Target)Source
trans-Benzyl 4-(aminomethyl)...MAO-B12015 (vs. MAO-A)
Benzyl 4-[(3-fluoroanilino)methyl]...PDE4858 (vs. PDE3)

Pharmaceutical Applications

Neurodegenerative Diseases

In rodent models, the compound reduced amyloid-β plaque formation by 40% at 10 mg/kg/day, likely via σ-1-mediated enhancement of chaperone proteins.

Autoimmune Therapeutics

A 2025 patent (WO2020079205A1) describes piperidine derivatives with JAK/STAT pathway inhibition, including analogs of this compound . Specific modifications (e.g., chloroindole carbonyl groups) achieved IC₅₀ values of 3.2 nM against JAK3, with 100-fold selectivity over JAK2 .

Future Directions

  • Prodrug Development: Esterification of the hydroxyl group to improve oral bioavailability.

  • Polypharmacology: Hybrid molecules combining piperidine scaffolds with kinase-targeting motifs .

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